molecular formula C13H22O4Sn B14349283 Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate CAS No. 95350-16-6

Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate

Cat. No.: B14349283
CAS No.: 95350-16-6
M. Wt: 361.02 g/mol
InChI Key: DQLBFDYGUDRSBR-UHFFFAOYSA-M
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Description

Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triethylstannyl group, making it an interesting subject for studies in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate typically involves multiple steps. One common method includes the reaction of prop-2-en-1-yl with 4-oxo-4-[(triethylstannyl)oxy]but-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often involving continuous flow techniques and real-time monitoring of reaction parameters to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in the replacement of the triethylstannyl group with other functional groups .

Scientific Research Applications

Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate involves its interaction with specific molecular targets. The triethylstannyl group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-en-1-yl 4-oxo-4-[(trimethylstannyl)oxy]but-2-enoate
  • Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate
  • Prop-2-en-1-yl 4-oxo-4-[(triphenylstannyl)oxy]but-2-enoate

Uniqueness

Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate is unique due to its specific triethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .

Properties

CAS No.

95350-16-6

Molecular Formula

C13H22O4Sn

Molecular Weight

361.02 g/mol

IUPAC Name

1-O-prop-2-enyl 4-O-triethylstannyl but-2-enedioate

InChI

InChI=1S/C7H8O4.3C2H5.Sn/c1-2-5-11-7(10)4-3-6(8)9;3*1-2;/h2-4H,1,5H2,(H,8,9);3*1H2,2H3;/q;;;;+1/p-1

InChI Key

DQLBFDYGUDRSBR-UHFFFAOYSA-M

Canonical SMILES

CC[Sn](CC)(CC)OC(=O)C=CC(=O)OCC=C

Origin of Product

United States

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